molecular formula C33H66NO9P B163690 Azelaoyl PAF CAS No. 354583-69-0

Azelaoyl PAF

Cat. No. B163690
M. Wt: 651.9 g/mol
InChI Key: ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azelaoyl PAF is an alkyl phosphatidylcholine and a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It is a low molecular weight phospholipid that acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .


Synthesis Analysis

Azelaoyl PAF is synthesized as 1-hexadecyl-2-azelaoyl-sn-glycero-3-phosphocholine . It is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .


Molecular Structure Analysis

The molecular formula of Azelaoyl PAF is C33H66NO9P . Its molecular weight is 651.852 and its exact mass is 651.448 .


Chemical Reactions Analysis

Azelaoyl PAF is an alkyl phosphatidylcholine and is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles .


Physical And Chemical Properties Analysis

Azelaoyl PAF has a molecular formula of C33H66NO9P . It has a percent composition of C 60.80%, H 10.21%, N 2.15%, O 22.09%, P 4.75% . It is not hygroscopic and is not light sensitive .

Scientific Research Applications

Application in Biochemistry and Pharmacology

Azelaoyl PAF is an alkyl phosphatidylcholine and is a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles . It acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .

Method of Application

Azelaoyl PAF is typically used in in vitro studies involving cell cultures . The specific experimental procedures can vary depending on the research objectives.

Results or Outcomes

Azelaoyl PAF has been shown to promote adipogenesis by inducing the differentiation of preadipocytes . It is also involved in regulating the transcription of genes that control insulin action .

Application in Neurology

Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich′s ataxia, a neurodegenerative disease due to frataxin deficiency .

Method of Application

In the study referenced, human neuroblastoma cells SKNBE and primary fibroblasts from skin biopsies from Friedreich’s ataxia (FRDA) patients and healthy controls were treated with the PPAR-γ agonist Azelaoyl PAF .

Results or Outcomes

Azelaoyl PAF significantly increased the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from FRDA patients . Azelaoyl PAF increased frataxin protein through a transcriptional mechanism .

Application in Cardiovascular Research

Azelaoyl PAF has been used in cardiovascular research, particularly in the study of atherosclerosis .

Method of Application

In these studies, Azelaoyl PAF is typically applied to macrophage cell cultures . The cells are then observed for changes in differentiation and lipid uptake .

Results or Outcomes

Activation of PPARγ by Azelaoyl PAF has been shown to promote foam cell formation, an event that occurs in atherosclerotic lesions when macrophages differentiate and accumulate oxidized low-density lipoprotein (oxLDL) . Macrophages internalize oxLDL via the scavenger receptor CD36; CD36 expression is further induced by PPARγ activation .

Application in Endocrinology & Metabolism

Azelaoyl PAF has been used in the field of endocrinology and metabolism, particularly in the study of type II diabetes .

Method of Application

In these studies, Azelaoyl PAF is typically applied to cell cultures . The cells are then observed for changes in insulin action .

Results or Outcomes

Azelaoyl PAF binds to the thiazolidinedione-binding site of PPARγ and is as potent as the synthetic PPARγ agonist, rosiglitazone, which is used as an insulin sensitizer to treat type II diabetes . Azelaoyl PAF is more potent in activating PPARγ than 9-hydroxyoctadeca-9Z,11E-dienoic acid (9-HODE), 13-HODE, and 15-deoxy-∆12,14-prostaglandin J2 .

Application in Lipid Biochemistry

Azelaoyl PAF is a low molecular weight phospholipid that acts as a high affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor-γ) .

Results or Outcomes

Azelaoyl PAF has been shown to promote the differentiation of monocytes via the nuclear receptor PPARγ . One of these substances was recently isolated and purified from oxidized low-density lipoprotein (oxLDL), and identified as azelaoyl PAF . Azelaoyl PAF is a potent PPARγ agonist which competes for the thiazolidinedione binding site .

Application in Neurodegenerative Disease Treatment

Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich′s ataxia, a neurodegenerative disease due to frataxin deficiency .

Results or Outcomes

Azelaoyl PAF significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from FRDA patients . Azelaoyl PAF increases frataxin protein through a transcriptional mechanism . PPAR-γ agonist Azelaoyl PAF increases both messenger RNA and protein levels of frataxin .

Safety And Hazards

Azelaoyl PAF is classified as Eye Irrit. 2 - Flam. Liq. 2 according to the GHS classification . It should be stored at -20°C . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure .

Future Directions

Azelaoyl PAF has been used to investigate whether peroxisome proliferator-activated receptors gamma agonists could play a role in the treatment of Friedreich’s ataxia, a neurodegenerative disease due to frataxin deficiency . It has been shown that Azelaoyl PAF significantly increases the intracellular frataxin levels by twofold in the neuroblastoma cell line SKNBE and fibroblasts from Friedreich’s ataxia (FRDA) patients . Therefore, PPAR-γ agonists could potentially play a role in the treatment of FRDA .

properties

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H66NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27-40-29-31(30-42-44(38,39)41-28-26-34(2,3)4)43-33(37)25-22-19-17-18-21-24-32(35)36/h31H,5-30H2,1-4H3,(H-,35,36,38,39)/t31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFOCDTXDPKJKA-WJOKGBTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H66NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590849
Record name (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azelaoyl PAF

CAS RN

354583-69-0
Record name (2R)-2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azelaoyl PAF
Reactant of Route 2
Azelaoyl PAF
Reactant of Route 3
Azelaoyl PAF
Reactant of Route 4
Azelaoyl PAF
Reactant of Route 5
Reactant of Route 5
Azelaoyl PAF
Reactant of Route 6
Azelaoyl PAF

Citations

For This Compound
109
Citations
D Marmolino, F Acquaviva, M Pinelli, A Monticelli… - The Cerebellum, 2009 - Springer
… -γ agonist Azelaoyl PAF. We show in this paper for the first time that Azelaoyl PAF significantly … fibroblasts from FRDA patients and that Azelaoyl PAF increases frataxin protein through a …
Number of citations: 62 link.springer.com
M Pinelli, A Monticelli, I Castaldo, S Cocozza - 2008 - academia.edu
… -γ agonist Azelaoyl PAF. We show in this paper for the first time that Azelaoyl PAF significantly … neuroblastoma cell line SKNBE and fibroblasts from FRDA patients and that Azelaoyl PAF …
Number of citations: 0 www.academia.edu
N Ghodsian, A Yeandle, BD Hock… - Free Radical …, 2022 - Taylor & Francis
… γ activators rosiglitazone and azelaoyl-PAF [Citation39… Azelaoyl-PAF had very little effect on CD36 levels till a concentration of 1 μM ( Figure 3(C) ). The increase with 1 μM azelaoyl-PAF …
Number of citations: 4 www.tandfonline.com
JV Busik, W Chen, DB Jump, MB Grant… - … & Visual Science, 2005 - iovs.arvojournals.org
… PPARγ agonists troglitazone and Azelaoyl PAF, and PPARß agonist GW51016 had no effect. PPARα transactivation assay was used to determine to determine the effect of fatty acids …
Number of citations: 1 iovs.arvojournals.org
N Ghodsian - 2019 - ir.canterbury.ac.nz
… Using PPAR-γ agonists including rosiglitazone and Azelaoyl-PAF, it was suggested that CD36 downregulation by 7,8-dihydroneopterin is not due to the alteration of the PPAR-γ …
Number of citations: 0 ir.canterbury.ac.nz
RF Epand, VK Mishra, MN Palgunachari… - … et Biophysica Acta (BBA …, 2009 - Elsevier
… Titrating the peptides with the oxidized lipids Azelaoyl PAF or with PGPC there was a … With Azelaoyl PAF and PGPC, the emission wavelength of the Trp decreased from about …
Number of citations: 29 www.sciencedirect.com
J Delafiori, EO Lima, MZ Dabaja, FL Dias-Audibert… - Scientific reports, 2019 - nature.com
… derivative, Azelaoyl-PAF m/z 634.4436, was identified as a candidate biomarker. Azelaoyl-PAF is … Azelaoyl-PAF, an OxPL, stimulates PAF receptor (PAFR) and behaves as an agonist of …
Number of citations: 5 www.nature.com
D Lu, DA Carson - European journal of pharmacology, 2010 - Elsevier
… (2-chloro-5-nitro-N-phenylbenzamide), tetradecylthioacetic acid, Fmoc-Leu, L-165.041 (4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxyacetic acid) and Azelaoyl PAF were …
Number of citations: 83 www.sciencedirect.com
SPH Alexander, A Mathie, JA Peters - British Journal of …, 2007 - ncbi.nlm.nih.gov
Overview: Peroxisome proliferator-activated receptors (PPARs, provisional nomenclature) are nuclear hormone receptors of the NR1C family, with diverse roles regulating lipid …
Number of citations: 3 www.ncbi.nlm.nih.gov
NLXRLXR FXR, EIDEE ENSG00000012504 - ncbi.nlm.nih.gov
Overview: Peroxisome proliferator-activated receptors (PPARs, provisional nomenclature) are nuclear hormone receptors of the NR1C family, with diverse roles regulating lipid …
Number of citations: 2 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.